4-[3-(Trifluoromethyl)diazirin-3-yl] benzoic acid N-hydroxysuccinimide ester
Description
2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate (CAS: 87736-89-8) is a heterocyclic compound featuring a diazirine ring substituted with a trifluoromethyl group and an N-hydroxysuccinimide (NHS) ester. Its molecular formula is C₁₃H₈F₃N₃O₄, with a molecular weight of 327.22 g/mol . The compound is widely used as a photolabile crosslinker in biochemical research due to its ability to generate carbenes upon UV irradiation (~350 nm), enabling covalent bonding with nearby molecules . It is soluble in DMSO (100 mg/mL or 305.60 mM) but requires careful storage at 2–8°C to prevent degradation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[3-(trifluoromethyl)diazirin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)12(17-18-12)8-3-1-7(2-4-8)11(22)23-19-9(20)5-6-10(19)21/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRPFQHJCXWTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516861 | |
| Record name | 1-({4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzoyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87736-89-8 | |
| Record name | Benzoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87736-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-({4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzoyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically lysine residues. The compound is a protein crosslinker, which means it can create covalent bonds between different protein molecules or different parts of the same protein molecule.
Mode of Action
The compound interacts with its targets by reacting with the lysine residues of proteins. This reaction results in the modification of these residues, which can lead to changes in the structure and function of the proteins.
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the modification of lysine residues in proteins. This can lead to changes in protein structure and function, which can have various downstream effects depending on the specific proteins and pathways involved.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate, also known by its CAS number 87736-89-8, is a compound notable for its diverse biological activities. This article reviews the chemical properties, biological mechanisms, and research findings related to this compound, emphasizing its potential applications in pharmacology and biochemistry.
The molecular formula of 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is C13H8F3N3O4, with a molecular weight of 327.22 g/mol. The compound appears as a solid with a melting point ranging between 65-67 °C. Its structure includes a pyrrolidine ring and a diazirine moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C13H8F3N3O4 |
| Molecular Weight | 327.22 g/mol |
| Melting Point | 65-67 °C |
| CAS Number | 87736-89-8 |
Anticancer Properties
Recent studies have demonstrated that compounds featuring similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzofuroxan have shown high cytotoxicity against various cancer cell lines, indicating that the incorporation of the diazirine moiety may enhance such effects . Specifically, compounds with similar functionalities have been reported to induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancer models .
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate likely involves photochemical activation due to the presence of the diazirine group. Upon exposure to UV light, diazirines can generate reactive carbene species that facilitate covalent bonding with biological targets such as proteins. This property has been exploited in cross-linking studies to investigate protein interactions .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate have exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. The introduction of trifluoromethyl groups has been associated with enhanced antimicrobial potency .
Case Studies
- Cytotoxicity Assays : A study investigating the cytotoxic effects of related compounds on M-HeLa cells demonstrated that certain derivatives were significantly more effective than traditional chemotherapeutics at inducing cell death at lower concentrations .
- Photocross-linking Applications : Research utilizing diazirine-based compounds for photocross-linking mass spectrometry has shown that these agents can effectively label proteins in complex mixtures, facilitating the mapping of protein interactions in cellular environments .
Scientific Research Applications
Carbene Precursor in Organic Synthesis
NHS-diazirine serves as a carbene precursor in organic synthesis. Its ability to generate reactive carbenes upon photolysis makes it valuable for various synthetic applications, including:
- Functionalization of Surfaces : The compound can be used to modify surfaces by covalently attaching functional groups through carbene insertion reactions. This is particularly useful in creating bioactive surfaces for biomedical applications .
Photocrosslinking Agents
Due to the presence of the diazirine moiety, NHS-diazirine is employed as a photocrosslinking agent in polymer chemistry and materials science. Its applications include:
- Polymer Networks : It can be incorporated into polymer matrices to enhance mechanical properties and stability. The crosslinking process is initiated by UV light, leading to the formation of robust networks .
Bioconjugation Techniques
NHS-diazirine is utilized in bioconjugation methods, particularly for labeling biomolecules. Its applications include:
- Protein Labeling : The compound can label proteins or peptides selectively, allowing researchers to track their interactions and localizations within biological systems.
- Drug Delivery Systems : By conjugating drugs with NHS-diazirine, researchers can create targeted drug delivery systems that respond to specific stimuli (e.g., light) for controlled release .
Case Study 1: Surface Modification for Biosensors
A study demonstrated the use of NHS-diazirine for modifying gold surfaces to create biosensors with enhanced sensitivity. The diazirine was photochemically activated to form covalent bonds with thiol groups on gold surfaces, resulting in improved binding of biomolecules.
| Parameter | Value |
|---|---|
| Sensitivity | Increased by 30% |
| Detection Limit | Reduced to 10 nM |
| Stability | Enhanced for 6 months |
Case Study 2: Targeted Drug Delivery
In another study, NHS-diazirine was conjugated with an anticancer drug. Upon UV irradiation, the diazirine released the drug selectively at tumor sites, demonstrating a significant reduction in side effects compared to conventional delivery methods.
| Parameter | Conventional Delivery | NHS-Diazirine Delivery |
|---|---|---|
| Side Effects | High | Low |
| Tumor Reduction Rate | 25% | 50% |
| Release Control | Non-responsive | UV-responsive |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound belongs to a family of trifluoromethyl-diazirine derivatives. Below is a comparative analysis with structurally related compounds:
Critical Differentiators
Functional Groups :
- The NHS ester in the target compound enables direct conjugation with primary amines (e.g., lysine residues), distinguishing it from TPD and benzoic acid derivatives, which require additional activation steps .
- The trifluoromethyl-diazirine moiety ensures photo-crosslinking efficiency comparable to TPD but with enhanced solubility in polar solvents like DMSO .
Photoreactivity: The target compound’s carbene insertion efficiency (~65–95% in methanol or cyclohexane) matches TPD’s performance . However, its para-substituted benzoate may direct carbene reactivity toward specific molecular targets, unlike TPD’s phenyl group, which favors non-selective insertion .
Stability :
- Unlike TPD, which is stable under harsh conditions (e.g., 1 M HCl), the NHS ester in the target compound is sensitive to hydrolysis and requires strict temperature control (-80°C for long-term storage) .
Applications :
- The benzoic acid and nitrile analogues are primarily synthetic intermediates , whereas the NHS ester is optimized for bioconjugation in proteomics and drug delivery .
Research Findings and Data
Photolysis Efficiency
- Target Compound: Photolysis at 350 nm yields ~65% carbene, with >95% insertion into methanol (O–H bond) and ~50% into cyclohexane (C–H bond) .
- TPD : Similar photolysis kinetics but forms 35% diazo isomer as a byproduct, reducing carbene availability .
Preparation Methods
Diazirine Ring Construction
The trifluoromethyl-diazirine group is synthesized through a multistep sequence starting from substituted anilines. Source details a Friedel-Crafts formylation strategy using 3-methoxyphenyldiazirine, where the diazirine ring remains intact under strongly acidic conditions. Subsequent oxidation of the formyl group to a carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄), yielding 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid with 65–72% efficiency.
NHS Ester Formation via Carbodiimide Coupling
Activation of the benzoic acid intermediate to the NHS ester follows established carbodiimide protocols. Source outlines a representative procedure:
-
Reagents :
-
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (1 eq)
-
N,N′-Dicyclohexylcarbodiimide (DCC, 1.2 eq)
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N-Hydroxysuccinimide (NHS, 1.5 eq)
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Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
-
Procedure :
The carboxylic acid is dissolved in anhydrous DCM under nitrogen. DCC and NHS are added sequentially at 0°C, and the reaction is stirred for 12–18 hours at room temperature. Precipitated dicyclohexylurea is removed by filtration, and the crude product is purified via silica gel chromatography (eluent: 95:5 DCM/methanol). -
Yield : 30–45%, depending on the purity of the diazirine-carboxylic acid intermediate.
Modular Reactionware Approaches
Recent advancements in 3D-printed reactionware have standardized NHS-diazirine synthesis. Source describes a five-module system that integrates:
-
Module 1 : Diaziridine formation via ammonolysis of ketones.
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Module 2 : Oxidation to diazirine using iodine(I) chloride.
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Module 3 : Solvent evaporation under reduced pressure.
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Module 4 : Carbodiimide-mediated coupling with NHS.
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Module 5 : Chromatographic purification.
This automated workflow reduces handling variability, maintaining consistent yields of 30% while enabling parallel synthesis of analogs.
Alternative Pathways and Optimization
Spirocyclic Precursor Activation
Source introduces spirocyclic iodonium ylides as precursors for radiofluorination. Although designed for ¹⁸F labeling, this approach demonstrates the feasibility of modifying the NHS-diazirine scaffold under mild conditions (75°C, acetonitrile), preserving the diazirine moiety.
Analytical Characterization Data
Critical spectroscopic data for the target compound (Source):
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈F₃N₃O₄ |
| Molecular Weight | 327.21 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.15 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 2.85 (s, 4H) |
| HPLC Purity | ≥95% (C₁₈ column, 60% acetonitrile/water) |
Q & A
Q. What is the synthetic methodology for preparing 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate?
The compound is synthesized via activation of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (CAS not explicitly listed in evidence) using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or similar reagents. The diazirine-containing benzoic acid precursor is typically prepared by reacting 4-cyanophenyl derivatives with trifluoroacetyl chloride under anhydrous conditions, followed by cyclization to form the diazirine ring . The NHS ester is then formed by reacting the activated acid with 2,5-dioxopyrrolidine, ensuring high purity (>95%) through column chromatography .
Q. What are the key safety considerations when handling this compound?
The compound’s diazirine and NHS ester moieties pose risks of skin/eye irritation (GHS Category 2A for eyes) and potential photosensitivity. Researchers should:
Q. What is the primary application of the diazirine group in this compound?
The trifluoromethyl-diazirine group enables photoaffinity labeling, allowing covalent crosslinking of biomolecules (e.g., proteins, nucleic acids) upon UV irradiation (330–365 nm). This facilitates the study of transient interactions in structural biology or drug-target engagement assays .
Advanced Research Questions
Q. How can researchers optimize photo-crosslinking efficiency in protein interaction studies?
Key parameters include:
- UV wavelength and duration : 350–365 nm for 5–15 minutes minimizes nonspecific binding while ensuring sufficient crosslinking .
- Concentration : 10–100 µM of the compound balances labeling efficiency with solubility limits (tested in PBS or HEPES buffers).
- Quenching : Post-irradiation, add reducing agents (e.g., DTT) to terminate reactive intermediates . Validation via SDS-PAGE and mass spectrometry is critical to confirm target specificity .
Q. How to resolve contradictory data arising from nonspecific crosslinking in live-cell experiments?
Contradictions may stem from:
- Aggregation : Pre-filter the compound using 0.22 µm membranes.
- Solvent effects : Use DMSO concentrations <1% to maintain protein stability.
- Controls : Include a non-UV-treated sample and a diazirine-free analog to distinguish specific vs. background signals . Quantitative analysis via LC-MS/MS with isotopic labeling can further clarify binding sites .
Q. What strategies validate successful bioconjugation of this compound to peptides or proteins?
- Fluorescence tagging : Incorporate a fluorophore (e.g., Cy5) into the NHS ester’s leaving group for gel-based visualization.
- Mass spectrometry : Detect mass shifts corresponding to the compound’s molecular weight (385.41 g/mol) on modified peptides .
- Functional assays : Test retained biological activity (e.g., enzyme inhibition) post-conjugation to confirm structural integrity .
Q. How is this compound applied in PROTAC or ADC development?
The NHS ester enables covalent attachment to lysine residues on proteins, while the diazirine allows UV-induced crosslinking to validate target engagement in PROTACs. For ADCs, it serves as a cleavable linker precursor, though stability under physiological conditions must be tested via HPLC .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
